molecular formula C17H36O2 B1619493 3-(Tetradecyloxy)propan-1-ol CAS No. 63793-60-2

3-(Tetradecyloxy)propan-1-ol

Cat. No. B1619493
CAS RN: 63793-60-2
M. Wt: 272.5 g/mol
InChI Key: XXBAQTDVRLRXEV-UHFFFAOYSA-N
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Patent
US04544512

Procedure details

In 70 ml of a mixture of dimethylsulfoxide-tetrahydrofuran (1:1) are dissolved 12.3 g of trimethylene glycol and 15 g of tetradecyl bromide. To the solution is added 12 g of powdery potassium hydroxide. The mixture is vigorously stirred for one hour at a room temperature, which is refluxed under heating for two hours. The reaction mixture is poured into 400 ml of cold water, which is neutralized and subjected to extraction with ethyl acetate, then washed with water and dried. The resultant is concentrated to dryness, and the residue is dissolved in methanol when hot. Cooling of the solution gives precipitation of crystals, which are removed by filtration. The filtrate is refined by means of chromatography employing silica-gel (eluent:chloroform) to give 5.1 g of the end-product.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
12.3 g
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
dimethylsulfoxide tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][OH:4].[CH2:6](Br)[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[OH-].[K+].O>CS(C)=O.O1CCCC1>[CH2:19]([O:4][CH2:3][CH2:2][CH2:1][OH:5])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH3:6] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
12.3 g
Type
reactant
Smiles
C(CCO)O
Name
Quantity
15 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)Br
Name
mixture
Quantity
70 mL
Type
solvent
Smiles
Name
dimethylsulfoxide tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C.O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is vigorously stirred for one hour at a room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
which is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for two hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
The resultant is concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in methanol when hot
TEMPERATURE
Type
TEMPERATURE
Details
Cooling of the solution
CUSTOM
Type
CUSTOM
Details
gives
CUSTOM
Type
CUSTOM
Details
precipitation of crystals, which
CUSTOM
Type
CUSTOM
Details
are removed by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)OCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 34.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.